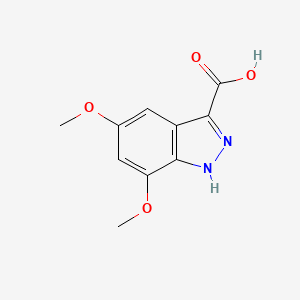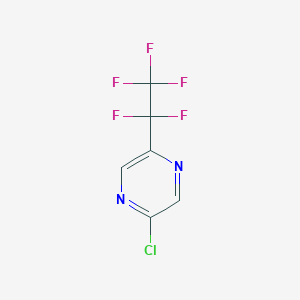
2-Chloro-5-pentafluoroethyl-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-pentafluoroethyl-pyrazine is an organic compound with the molecular formula C6H2ClF5N2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom and a pentafluoroethyl group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pentafluoroethyl-pyrazine typically involves the reaction of 2-chloropyrazine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Applications De Recherche Scientifique
2-Chloro-5-pentafluoroethyl-pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-pentafluoroethyl-pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the chlorine atom can participate in hydrogen bonding or halogen bonding interactions with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-trifluoromethyl-pyrazine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Chloro-5-difluoromethyl-pyrazine: Contains a difluoromethyl group.
2-Chloro-5-fluoromethyl-pyrazine: Contains a fluoromethyl group.
Uniqueness
2-Chloro-5-pentafluoroethyl-pyrazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H2ClF5N2 |
|---|---|
Poids moléculaire |
232.54 g/mol |
Nom IUPAC |
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H |
Clé InChI |
AIIIECFGQCDKOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Cl)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


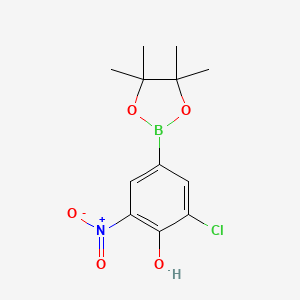
![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
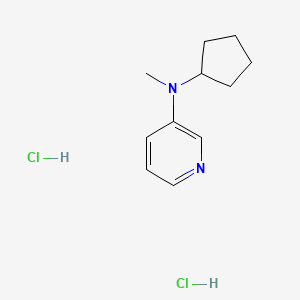
![[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756851.png)
![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)
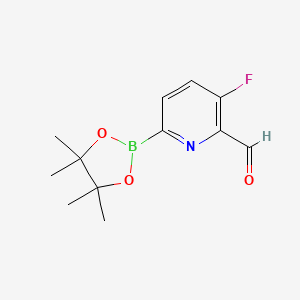
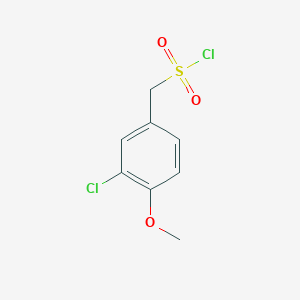
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
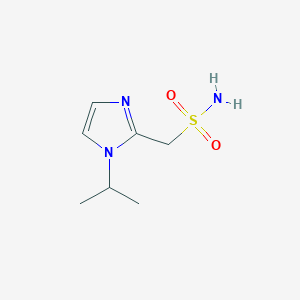
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
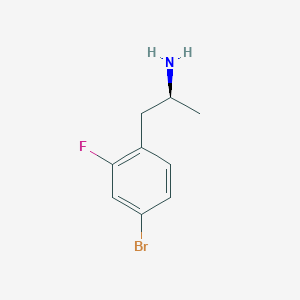

![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
